molecular formula C10H11N5O2 B1640476 2',5'-Dideoxy-8,5'-cycloadenosine

2',5'-Dideoxy-8,5'-cycloadenosine

Cat. No.: B1640476
M. Wt: 233.23 g/mol
InChI Key: RZVADNQLAKDQSR-HBPOCXIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyl Radical-Mediated Pathways

In biological systems, the hydroxyl radical (•OH), a highly reactive oxygen species, is the principal agent initiating the formation of 2',5'-dideoxy-8,5'-cycloadenosine.

The reaction cascade commences with the abstraction of a hydrogen atom from the C5' position of the deoxyribose moiety of a 2'-deoxyadenosine (B1664071) residue within a DNA strand by a hydroxyl radical. nih.gov This event generates a C5'-centered carbon radical, a highly reactive intermediate. The formation of this C5' radical is a critical initiating step, setting the stage for the subsequent intramolecular reaction.

Following its formation, the C5' radical undergoes an intramolecular cyclization by attacking the electron-rich C8 position of the purine (B94841) base of the same nucleoside. nih.govnih.gov This addition reaction forms a new carbon-carbon bond between C5' and C8, resulting in a transient aminyl radical intermediate. nih.gov The final step in this pathway involves the oxidation of this aminyl radical, leading to the stable this compound product. This cyclization process is known to be stereoselective, with the formation of the (5'R) diastereomer often being favored. nih.gov

The generation of hydroxyl radicals in biological environments is often a consequence of exposure to ionizing radiation or through endogenous processes like the Fenton reaction. Ionizing radiation, such as gamma rays or X-rays, can cause the radiolysis of water molecules, producing a shower of reactive species, including abundant hydroxyl radicals. researchgate.net

The Fenton reaction, another significant source of hydroxyl radicals, involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). thermofisher.com This reaction is particularly relevant in the context of cellular oxidative stress. Both ionizing radiation and Fenton-type reagents have been demonstrated to induce the formation of 8,5'-cyclo-2'-deoxyadenosine (B1254554) in DNA. thermofisher.comnih.gov

InitiatorMechanismKey IntermediateRef
Ionizing RadiationRadiolysis of waterHydroxyl radical (•OH) researchgate.net
Fenton ReactionFe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻Hydroxyl radical (•OH) thermofisher.com

Alternative Synthetic and Photochemical Routes

Beyond the realm of radiation and oxidative stress, chemists have devised alternative methods to synthesize this compound, often for research purposes to study its properties and biological consequences.

A notable photochemical route involves the irradiation of a protected form of 5'-thiophenyladenosine. nih.gov Specifically, the irradiation of 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine with a mercury vapor lamp leads to the formation of 2',3'-O-isopropylidene-8,5'-cycloadenosine in high yield. Subsequent removal of the isopropylidene protecting group affords this compound. nih.gov This method provides a controlled and efficient way to generate the cyclonucleoside.

Another powerful synthetic strategy involves initiating a radical cascade reaction from a halogenated adenosine (B11128) precursor. The UV photolysis of 8-bromo-2'-deoxyadenosine (B120125) has been shown to be an effective method. nih.gov The initial step is the photolytic cleavage of the C-Br bond, which generates a C8-centered radical. This radical then undergoes an intramolecular hydrogen abstraction from the C5' position of the deoxyribose, forming the same C5' radical intermediate seen in the hydroxyl radical-mediated pathway. nih.gov This C5' radical then cyclizes onto the C8 position, ultimately yielding 5',8-cyclo-2'-deoxyadenosine. nih.gov This method highlights the versatility of radical chemistry in constructing this complex nucleoside.

PrecursorMethodKey StepRef
2',3'-O-Isopropylidene-5'-deoxy-5'-phenylthioadenosinePhotolysis (Mercury Lamp)Photochemical cyclization nih.gov
8-Bromo-2'-deoxyadenosineUV PhotolysisIntramolecular hydrogen abstraction by C8 radical nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

(1R,12R,13S)-7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol

InChI

InChI=1S/C10H11N5O2/c11-9-8-10(13-3-12-9)15-6(14-8)2-5-4(16)1-7(15)17-5/h3-5,7,16H,1-2H2,(H2,11,12,13)/t4-,5+,7+/m0/s1

InChI Key

RZVADNQLAKDQSR-HBPOCXIASA-N

SMILES

C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O

Isomeric SMILES

C1[C@@H]([C@H]2CC3=NC4=C(N=CN=C4N3[C@@H]1O2)N)O

Canonical SMILES

C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O

Origin of Product

United States

Mechanisms of Formation of 2 ,5 Dideoxy 8,5 Cycloadenosine

Stereochemical Considerations in Formation

The creation of the C5'-C8 covalent bond in 2',5'-dideoxy-8,5'-cycloadenosine introduces a new chiral center at the C5' position of the deoxyribose sugar. This results in the formation of two distinct diastereomers, designated as (5'R)-2',5'-dideoxy-8,5'-cycloadenosine and (5'S)-2',5'-dideoxy-8,5'-cycloadenosine. The spatial arrangement of the substituents around this newly formed chiral center dictates the R or S configuration.

The formation of both the 5'R and 5'S diastereomers of this compound is a direct consequence of the radical-mediated cyclization mechanism. The initial event involves the abstraction of a hydrogen atom from the C5' position of 2'-deoxyadenosine (B1664071) by a hydroxyl radical (•OH). This abstraction generates a C5' radical. The subsequent intramolecular attack of this C5' radical on the C8 position of the adenine (B156593) base can occur from two different faces of the planar purine (B94841) ring system, leading to the two possible stereochemical outcomes at the C5' position.

The conformation of the deoxyribose sugar and the orientation of the purine base at the moment of radical attack are crucial factors that influence which diastereomer is preferentially formed. The flexibility of the sugar-phosphate backbone allows for different spatial arrangements, which can favor the formation of one diastereomer over the other.

The ratio of the 5'R to 5'S diastereomers of this compound is not fixed and can be significantly influenced by the specific conditions under which the oxidative damage occurs. Research has shown that the nature of the radical-generating system plays a pivotal role in the stereoselectivity of the cyclization reaction.

For instance, the use of Fenton-type reagents, which generate hydroxyl radicals, has been demonstrated to favor the formation of the (5'R)-diastereomer. nih.govnih.gov Studies using calf thymus DNA treated with either Cu(II) or Fe(II) in the presence of hydrogen peroxide (H₂O₂) and ascorbate (B8700270) showed a marked preference for the induction of the (5'R)-diastereomer over the (5'S)-diastereomer. nih.govnih.gov This stereoselectivity is attributed to the specific interactions between the metal ions, the DNA, and the reactive oxygen species, which can influence the conformation of the 2'-deoxyadenosine precursor at the time of radical formation and cyclization.

Another method for inducing the formation of this lesion is through zinc-mediated cyclization of a 5'-iodo-adenosine derivative. nih.gov While this method also produces both diastereomers, the stereochemical outcome can be influenced by the reaction setup, although detailed quantitative data on the diastereomeric ratio under these specific conditions are less prevalent in the literature.

The following interactive table summarizes the influence of different reaction conditions on the diastereomeric ratio of this compound.

Structural Characterization and Impact on Nucleic Acid Conformation

Conformational Analysis of 2',5'-Dideoxy-8,5'-cycloadenosine

The additional covalent bond between the purine (B94841) base and the deoxyribose sugar in this compound imposes rigid structural constraints on the nucleoside. nih.gov

The most significant structural change caused by the C8-C5' bond is the fixation of the purine base in an anti conformation. nih.govnih.gov This bond displaces the C8 of the purine base by approximately 3Å compared to its position in a standard deoxyadenosine (B7792050). nih.gov In the context of a DNA double helix, this has the effect of pulling the adenine (B156593) base toward the sugar-phosphate backbone and away from its potential base-pairing partner. nih.gov

ParameterUnmodified DeoxyadenosineThis compound
Glycosidic Angle Typically anti or synFixed in anti nih.govnih.gov
Deoxyribose Pucker C2'-endo (B-DNA)O4'-exo / West (⁰T₁) nih.govnih.govnih.gov
Base Position StandardC8 displaced ~3Å toward backbone nih.gov

This table summarizes the key conformational differences between a standard deoxyadenosine and the this compound lesion.

Stability of the N-Glycosidic Bond in Cyclic Purine Deoxynucleosides

The N-glycosidic bond (C1'-N9) in purine deoxynucleosides is generally susceptible to hydrolysis under acidic conditions. researchgate.netnih.govttu.ee However, the cyclization in 8,5'-cyclopurine deoxynucleosides significantly alters this stability.

Studies comparing the acid-catalyzed hydrolysis of (5’S)-8,5’-cyclo-2’-deoxyadenosine (S-cdA) with unmodified 2'-deoxyadenosine (B1664071) (dA) found that the glycosidic bond in S-cdA is remarkably stable. nih.gov The rate of hydrolysis for the glycosidic bond in S-cdA was found to be reduced by a factor of approximately 40-fold compared to that in dA. nih.gov This indicates that the presence of the C8-C5' bond strongly stabilizes the N-glycosidic bond against acid-induced cleavage. nih.gov Even under extreme acidic conditions (140 °C), the C8-C5' bond itself does not cleave to release free adenine. nih.gov

Similarly, studies on the guanosine (B1672433) analog, 8,5'-cyclo-2',5'-dideoxyguanosine (ddcdG), showed that it exhibited a stability to hydrolysis comparable to (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG). researchgate.netnih.govnih.gov The half-lives of these cyclic dG lesions were at least five times greater than that of unmodified dG, further demonstrating the stabilizing effect of the cyclization. researchgate.netnih.govnih.gov This increased stability is a key feature of this class of DNA lesions. researchgate.netnih.gov

CompoundRelative Stability of N-Glycosidic Bond
2'-deoxyadenosine (dA)Baseline
(5’S)-8,5’-cyclo-2’-deoxyadenosine (S-cdA)~40-fold more stable than dA nih.gov
2'-deoxyguanosine (dG)Baseline
(5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG)At least 5-fold more stable than dG researchgate.netnih.govnih.gov
8,5'-cyclo-2',5'-dideoxyguanosine (ddcdG)Similar stability to S-cdG researchgate.netnih.govnih.gov

This table provides a comparison of the N-glycosidic bond stability against acid hydrolysis for cyclic purine deoxynucleosides versus their unmodified counterparts.

Resistance to Acid Hydrolysis

A key chemical property of purine nucleosides is the stability of the N-glycosidic bond, which links the sugar to the nucleobase. This bond is susceptible to hydrolysis under acidic conditions. Research has demonstrated that the 8,5'-cyclo linkage significantly enhances the stability of this bond.

In a comparative study, (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) was found to be approximately 40-fold more resistant to acid-induced glycosidic bond hydrolysis than the standard nucleoside, 2'-deoxyadenosine (dA). nih.gov Under conditions where more than 50% of the glycosidic bonds in dA were hydrolyzed, S-cdA showed remarkable stability. nih.gov This increased resistance effectively rules out spontaneous glycosidic bond hydrolysis as a significant mechanism for the removal of this type of lesion from DNA. nih.govnih.gov This inherent stability underscores the importance of dedicated repair pathways, such as Nucleotide Excision Repair (NER), for removing these lesions from the genome. nih.gov

CompoundRelative Resistance to Acid Hydrolysis (Compared to dA)
2'-Deoxyadenosine (dA)1x (Baseline)
(5'S)-8,5'-Cyclo-2'-deoxyadenosine (S-cdA)~40x more resistant

Computational Modeling of N-Glycosidic Bond Cleavage

Computational methods, such as Density Functional Theory (DFT), have been employed to complement experimental findings and provide deeper insight into the conformational properties of 8,5'-cyclopurine nucleosides. nih.gov These theoretical calculations help to delineate the conformational changes induced by the rigid structure of the modified nucleoside within DNA fragments. nih.gov

While direct computational modeling of the N-glycosidic bond cleavage for this compound is not extensively detailed in the available literature, the principles can be inferred from related compounds. For instance, the increased stability of the C1'-N9 bond in similar modified purines has been attributed to electronic effects. In the case of 8-hydroxy-2'-deoxyadenosine (8-OH-dA), which is also highly resistant to acid hydrolysis, the electron-donating effect of the hydroxyl group at the C8 position increases electron density at the neighboring N9 atom. nih.gov This imparts a partial double-bond character to the C1'-N9 glycosidic bond, strengthening it against cleavage. nih.gov It is plausible that the strain and altered electronic configuration introduced by the 8,5'-covalent bond in this compound similarly fortify the N-glycosidic linkage, a hypothesis supported by the empirical data on its resistance to hydrolysis.

Enzymatic Recognition and Processing of 2 ,5 Dideoxy 8,5 Cycloadenosine Lesions

DNA Repair Pathway Specificity

The repair of 2',5'-Dideoxy-8,5'-cycloadenosine is a notable exception to the general rule that oxidatively-induced DNA damage is handled by the Base Excision Repair (BER) pathway. nih.gov Instead, this bulky, helix-distorting lesion is a substrate for the Nucleotide Excision Repair (NER) pathway. nih.govwsu.edunih.gov

Research has consistently demonstrated that 8,5'-cyclopurine-2'-deoxynucleosides, including the (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) diastereomer, are repaired by the Nucleotide Excision Repair (NER) pathway in mammalian cells. wsu.edunih.govnih.govnih.gov Studies using cell extracts from normal and NER-deficient Chinese hamster ovary (CHO) cells, as well as human Xeroderma Pigmentosum (XP) cells, have confirmed that the removal of this lesion is dependent on a functional NER system. nih.govresearchgate.net In these experiments, cyclo-dA was repaired effectively in normal cells but was repaired extremely poorly in NER-deficient cells. nih.govresearchgate.net The NER machinery recognizes the significant structural distortion caused by the lesion and performs dual incisions on the damaged strand, releasing an oligonucleotide fragment of 24-32 base pairs containing the lesion. nih.govnih.gov This mechanism is typically employed for bulky adducts, such as those caused by UV radiation, and its recruitment for an oxidative lesion highlights the unique structural challenge posed by the 8,5'-cyclo linkage. nih.govnih.gov

The this compound lesion is resistant to the Base Excision Repair (BER) pathway. nih.govnih.govtypeset.io The fundamental mechanism of BER involves a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond. nih.gov However, in the case of 8,5'-cyclopurines, the additional covalent bond between the C5' of the sugar and the C8 of the base prevents this action. nih.govtypeset.ionih.gov Multiple studies examining the activity of various purified BER enzymes, including several DNA glycosylases, on substrates containing S-cdA found no detectable excision or binding activity. nih.govnih.gov While it has been generally accepted that BER machinery cannot remove this lesion, some recent evidence suggests a possible exception where (5'S)cdA, as part of a single-stranded clustered DNA lesion, might be removed by proteins involved in the BER pathway. mdpi.com Nevertheless, under standard conditions, the lesion's structure renders it a non-substrate for BER. nih.govnih.gov

The this compound lesion exists as two different diastereomers, (5'R) and (5'S), depending on the stereochemistry at the C5' position. nih.gov Both are substrates for NER, but they are not repaired with equal efficiency. nih.gov Research indicates that the (5'R)-diastereomer is generally repaired more efficiently than the (5'S)-diastereomer. nih.gov This suggests that the precise three-dimensional structure presented by each isomer influences its recognition and processing by the NER machinery. nih.gov The (5'S) isomer, being more resistant to repair, is more persistent in the genome. nih.gov This differential repair has significant biological implications, as the accumulation of the more persistent S-cdA has been observed in the DNA of mice deficient in certain NER-related proteins. nih.gov

DiastereomerRelative Repair Efficiency by NERKey Findings
(5'R)-8,5'-cyclo-2'-deoxyadenosine More EfficientRepaired more readily by the NER pathway. nih.gov
(5'S)-8,5'-cyclo-2'-deoxyadenosine Less Efficient / More ResistantMore resistant to NER than the 5'R counterpart, leading to its accumulation in certain contexts. nih.govnih.gov

Intriguingly, while this compound is not repaired by the BER pathway, a DNA glycosylase traditionally associated with BER, NEIL1 (Nei-like DNA glycosylase 1), appears to be involved in its repair. nih.gov Studies have shown a significant accumulation of both the (5'R) and (5'S) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554) in the liver DNA of mice lacking the NEIL1 gene (neil1-/-), even without exposure to external oxidative stress. nih.govtypeset.ionih.gov Since these lesions are repaired by NER, this finding strongly suggests that NEIL1 participates in the NER pathway for this specific type of damage. nih.govtypeset.io This represents a novel role for NEIL1, expanding its function beyond BER. The exact mechanism of its involvement is still under investigation, but it is hypothesized that NEIL1 may interact with NER proteins or that its binding to the lesion may facilitate recognition by the NER complex. nih.govnih.gov

DNA Polymerase Bypass and Translesion Synthesis

When DNA damage is not repaired before the onset of replication, the DNA polymerase machinery must navigate the lesion. The this compound lesion presents a formidable obstacle to this process.

The rigid, distorted structure of this compound acts as a strong block to DNA replication by a variety of both eukaryotic and prokaryotic DNA polymerases. nih.govtypeset.io This blockage impedes normal DNA replication and transcription, contributing to the lesion's cytotoxicity. nih.govresearchgate.netnih.gov While replicative polymerases are generally halted, specialized translesion synthesis (TLS) polymerases can sometimes bypass the lesion, though often with low efficiency and fidelity. nih.govnih.gov For instance, human DNA polymerase η can bypass the lesion, but the process is inefficient, particularly at the step of extending the primer immediately after the lesion. nih.gov In prokaryotes like E. coli, the lesion is a major block to replication, and its bypass is absolutely dependent on DNA polymerase V. nih.govnih.gov

Polymerase TypeOrganism/SystemEffect of this compound
Eukaryotic Polymerases HumanPol η (eta): Can perform translesion synthesis but is inefficient, especially at the post-lesion extension step. nih.gov The lesion causes a strong replication blockage effect. nih.gov
MousePol β (beta): Can bypass the (5'R) diastereomer more efficiently than the (5'S) diastereomer. Plays a role in bypassing the lesion during replication and BER intermediates. nih.gov
Eukaryotic (general)Polδ (delta): Activity is negatively impacted by the presence of the lesion. mdpi.com
Prokaryotic Polymerases E. coliPol V: Absolutely required for bypassing the (5'S)-8,5'-cyclo-2'-deoxyguanosine lesion (a related cyclopurine). nih.govnih.gov
E. coliPol II and Pol IV: Play roles in the bypass process, as viability is affected in knockout strains. nih.govnih.gov
PhageT7 DNA Polymerase: Activity is negatively impacted by the presence of the lesion. mdpi.com

Bypass Capabilities of Specific Polymerases (e.g., DNA Pol η, Pol IV, Dpo4)

The presence of a this compound (cdA) lesion in the DNA template poses a significant challenge to the progression of DNA polymerases. However, specialized translesion synthesis (TLS) polymerases possess capabilities to bypass such damages, albeit with varying efficiencies.

Human DNA Polymerase η (Pol η), a Y-family polymerase known for its role in bypassing UV-induced DNA damage, can also bypass the (5'S)-cdA lesion. nih.gov Studies have shown that Pol η is proficient at the insertion step opposite the lesion. nih.gov However, the rigid distortion of the DNA duplex caused by the cdA lesion hinders immediate primer extension after the nucleotide has been incorporated. nih.gov This suggests that while insertion is possible, the subsequent extension step is a rate-limiting factor for Pol η. nih.gov

DNA Polymerase β (Pol β), a key enzyme in the base excision repair (BER) pathway, also demonstrates the ability to bypass cdA lesions. Research indicates that Pol β can efficiently bypass the (5'R)-cdA diastereomer but struggles with the (5'S)-cdA form. nih.gov This differential capacity highlights the stereospecificity of the enzyme's interaction with the lesion. The bypass of (5'S)-cdA by Pol β can lead to the accumulation of single-strand DNA breaks, as the enzyme fails to efficiently extend the primer after insertion. nih.gov

Information regarding the bypass of this compound by other specialized polymerases such as Pol IV (DINB) or Dpo4 is less characterized in the available literature. However, the study of enzymes like Pol η and Pol β provides a foundational understanding of the cellular mechanisms for tolerating this form of DNA damage.

Fidelity of Nucleotide Incorporation Opposite the Lesion

The fidelity of DNA synthesis during the bypass of a this compound lesion is a critical determinant of the mutagenic potential of this adduct. The structural distortion induced by the lesion can disrupt normal Watson-Crick base pairing, leading to misincorporation of nucleotides.

In the case of human DNA Polymerase η, studies have revealed a preference for incorporating thymidine (B127349) triphosphate (dTTP) opposite the (5'S)-cdA lesion, which is the correct nucleotide according to the A-rule. nih.gov However, the enzyme also shows an ability to incorporate guanosine (B1672433) triphosphate (dGTP) at a lower efficiency, indicating a potential for A→C transversions. nih.gov

DNA Polymerase β also exhibits a capacity for misincorporation when bypassing cdA. It has been shown to insert both correct and incorrect nucleotides opposite the lesion. nih.gov The rate of this misinsertion can be influenced by the concentration of the polymerase itself, suggesting a mechanism for mutagenesis during both DNA replication and base excision repair. nih.gov The incorporation of cdA into the genome can occur during BER, which can simultaneously introduce the damaged nucleotide and create a mismatch, further contributing to DNA damage and mutagenesis. nih.gov

Table 1: Nucleotide Incorporation Fidelity Opposite this compound by Different DNA Polymerases

DNA PolymeraseLesion DiastereomerPreferred Nucleotide IncorporationOther Observed IncorporationsReference
Human Pol η(5'S)-cdAdTTPdGTP (lower efficiency) nih.gov
Human Pol β(5'R)-cdA & (5'S)-cdAInserts both correct and incorrect nucleotidesNot specified nih.gov

Interactions with Other Nucleic Acid-Modifying Enzymes

Inhibition of RNA Polymerase II Transcription

The this compound lesion is a potent inhibitor of transcription. nih.govnih.gov The significant distortion of the DNA helix caused by the covalent bond between the C8 of the adenine (B156593) base and the C5' of its own deoxyribose sugar physically obstructs the passage of RNA Polymerase II (RNAPII). nih.govnih.gov This blockage impedes the synthesis of RNA, which can lead to the termination of gene transcription. nih.gov The presence of such lesions in transcribed regions of the genome can therefore have significant cytotoxic effects by halting the production of essential proteins. nih.govnih.gov The inhibition of RNAPII elongation by nucleosomal structures provides a general model for how template obstructions can pause or halt transcription. doi.org

Effects on Nuclease Activity

The unique structure of this compound also affects its susceptibility to nuclease-mediated degradation. The covalent linkage within the cyclopurine lesion renders it resistant to certain enzymatic activities. For instance, studies have shown that dinucleotides containing cdA are not cleaved by nuclease P1. nih.gov This resistance to nuclease P1 has been utilized in analytical methods to enrich for these lesions from a digest of normal nucleotides. nih.gov While a combination of enzymes including nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase can release the lesion from DNA, the identity of the adjacent nucleotide can influence the efficiency of this release. nih.gov This indicates that the lesion can modulate the activity of nucleases that would otherwise process unmodified DNA.

Modulation of Ribozyme (e.g., 10-23 DNAzyme) Activity

The presence of a this compound lesion can significantly modulate the catalytic activity of certain ribozymes and DNAzymes. A study investigating the effect of (5'S)- and (5'R)-cdA on the activity of the 10-23 DNAzyme, a catalytic DNA molecule that cleaves RNA, found that substituting deoxyadenosine (B7792050) with cdA in the catalytic loop decreased the DNAzyme's activity. mdpi.comnih.gov

The inhibitory effect was dependent on both the position of the cdA lesion within the DNAzyme and its absolute configuration. mdpi.comnih.gov The strongest inhibition was observed when the (5'R)-cdA was placed at position 5 of the catalytic loop. mdpi.comnih.gov Theoretical studies suggest that this strong inhibition may result from an increased rigidity of the catalytic loop, which hampers the flexibility required for optimal positioning of the essential metal ion cofactor and for catalytic activity. mdpi.comnih.gov

Table 2: Relative Activity of 10-23 DNAzyme with cdA Modifications

DNAzyme VariantRelative Catalytic ActivityReference
Wild-type DNAzyme (wt-Dz)Highest mdpi.comnih.gov
ScdA5-DzModerately Inhibited mdpi.comnih.gov
RcdA15-DzModerately Inhibited mdpi.comnih.gov
ScdA15-DzModerately Inhibited mdpi.comnih.gov
RcdA5-DzLowest (Strongest Inhibition) mdpi.comnih.gov

Recognition by Poly(ADP-ribose) Polymerase 1 (PARP1)

Poly(ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the DNA damage response, known for its role in recognizing DNA strand breaks. nih.gov Recent research has provided the first evidence that PARP1 can also selectively recognize the non-strand-break lesions of (5'S)-cdA and (5'R)-cdA in double-stranded DNA. nih.govresearchgate.net

PARP1 exhibits different binding affinities for the two diastereomers. nih.gov Specifically, it binds to oligonucleotides containing the (5'S)-cdA lesion with a higher affinity constant than to those with the (5'R)-cdA lesion. nih.govresearchgate.net This demonstrates that PARP1 can differentiate between the distinct structural distortions imposed on the DNA backbone by the different diastereomeric forms of the cdA lesion. nih.govresearchgate.net This recognition of bulky DNA adducts by PARP1 highlights its broader role as a sensor of genomic damage beyond just strand breaks.

Biological and Mutagenic Consequences of 2 ,5 Dideoxy 8,5 Cycloadenosine

Genotoxicity and Mutagenesis Mechanisms

S-cdA is recognized as a highly genotoxic and mutagenic lesion. nih.govnih.gov Its unique structure, featuring a covalent bond between the C8 of the purine (B94841) base and the C5' of the deoxyribose sugar, introduces a significant distortion in the DNA helix. nih.gov This alteration, specifically an unusual O4'-exo (west) pseudorotation, perturbs the helical twist and base pair stacking, leading to thermodynamic destabilization of the DNA duplex, although Watson-Crick base-pairing can still be maintained. nih.gov

Mutational Spectra Induced by the Lesion

The presence of S-cdA in a DNA template can lead to specific types of mutations during replication. In Escherichia coli, S-cdA is mutagenic, inducing both S-cdA → T and S-cdA → G substitutions at roughly equal frequencies in wild-type strains. nih.govnih.gov This indicates that the cellular machinery can misinterpret the damaged base, leading to the insertion of an incorrect nucleotide opposite the lesion.

Influence of Specific DNA Polymerases on Mutational Frequencies

The mutational outcomes of S-cdA are heavily influenced by the specific DNA polymerases involved in translesion synthesis (TLS).

DNA Polymerase V (Pol V): In E. coli, the viability and mutagenicity of plasmids containing S-cdA are dependent on a functional Pol V. nih.govnih.gov This suggests that Pol V is the primary polymerase responsible for bypassing this lesion, albeit in an error-prone manner.

DNA Polymerase IV (Pol IV): Pol IV appears to play a role in the S-cdA → G mutations. nih.gov In strains deficient in Pol IV, the frequency of S-cdA → G substitutions decreases, particularly under SOS induction. nih.gov In vitro kinetic studies have shown that Pol IV can incorporate dCMP (leading to a G in the complementary strand) opposite S-cdA almost as efficiently as dTMP (leading to a T). nih.gov

DNA Polymerase II (Pol II): A deficiency in Pol II leads to a significant increase in the mutational frequency of S-cdA. nih.gov This suggests that Pol II is likely involved in a more error-free pathway for bypassing this lesion. nih.gov

Human DNA Polymerases: Studies with human repair DNA polymerases have shown that both polymerase β (pol β) and polymerase η (pol η) can incorporate cdATP into DNA. nih.gov Interestingly, both polymerases misincorporate cdA opposite dC more efficiently than opposite dT, suggesting a mechanism for introducing these lesions into the genome while preferentially causing mutations. nih.gov

DNA PolymeraseRole in S-cdA Repair/MutagenesisObserved Mutational Outcome
Pol V (E. coli) Essential for viability and mutagenesisError-prone bypass
Pol IV (E. coli) Contributes to S-cdA → G mutationsIncorporates dCMP opposite S-cdA
Pol II (E. coli) Likely involved in error-free bypassDeficiency increases mutation frequency
Pol β (Human) Incorporates cdATP, can cause deletionsMisincorporates cdA opposite dC
Pol η (Human) Incorporates cdATPMisincorporates cdA opposite dC

Impact on Gene Expression Regulation

Beyond its mutagenic potential, S-cdA significantly impacts gene expression by physically impeding the transcriptional machinery.

Blocking Gene Expression in Mammalian Cells

S-cdA acts as a potent blocker of gene expression in mammalian cells. nih.govnih.gov When present on the transcribed strand of a reporter gene, a single S-cdA lesion can strongly inhibit transcription. nih.gov This blockage is a result of the lesion's bulky and distorting nature, which likely stalls RNA polymerase II. nih.gov The accumulation of such lesions in non-transcribed regions could, over time, diminish gene expression by hindering the binding of transcription factors. nih.gov

Interference with TATA Binding Protein Interactions

A critical mechanism by which S-cdA disrupts gene expression is by interfering with the binding of essential transcription factors. Specifically, a single S-cdA lesion located within a TATA box can prevent the TATA binding protein (TBP) from binding to its recognition sequence. nih.gov The TATA box is a crucial promoter element for initiating transcription in a large number of genes. By preventing TBP binding, S-cdA effectively silences the downstream gene. nih.gov In vivo experiments have demonstrated that a single S-cdA in the TATA box can reduce gene expression by approximately 75%, an effect comparable to an inactivating mutation in the TATA box itself. nih.gov

Role as an Endogenous DNA Lesion

(5’S)-8,5’-cyclo-2’-deoxyadenosine is not just a consequence of external mutagens but is also formed endogenously within cells. Reactive oxygen species (ROS), which are byproducts of normal metabolic processes, can induce the formation of this and other related cyclopurine lesions. nih.govnih.gov These lesions are relatively stable and are repaired primarily by the nucleotide excision repair (NER) pathway, not by base excision repair (BER). nih.govnih.gov

Association with Oxidative Stress Pathways

2',5'-Dideoxy-8,5'-cycloadenosine, along with its guanosine (B1672433) counterpart, is a type of DNA lesion that arises from the damaging effects of hydroxyl radicals on DNA. nih.gov These highly reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can also be induced by external factors like ionizing radiation. nih.gov The formation of this specific lesion is not caused by other types of reactive oxygen species, such as singlet oxygen. nih.gov

The primary mechanism for the in vivo generation of the hydroxyl radicals that lead to these lesions is the Fenton reaction. nih.govnih.gov This reaction involves the interaction of hydrogen peroxide with metal ions like iron (Fe(II)) or copper (Cu(II)). nih.gov The process of forming the 8,5' bond is a two-step event. First, a hydroxyl radical abstracts a hydrogen atom from the C5' position of the deoxyribose sugar moiety, creating a C5' radical. nih.gov This sugar radical then attacks the C8-N7 double bond of the purine base, resulting in the formation of the covalent bond between the C8 of the purine and the C5' of the sugar. nih.gov This creates a bulky lesion that significantly distorts the DNA structure.

This compound can exist in two different diastereomeric forms, the (5'R) and (5'S) forms, which have been shown to possess different biological properties. nih.gov Studies have demonstrated that treating DNA with Fenton-type reagents leads to the formation of both (5'R) and (5'S) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554). nih.gov

Accumulation in Cellular and Organismal DNA

The 8,5'-cyclopurine-2'-deoxynucleosides, including this compound, are repaired in cells by the Nucleotide Excision Repair (NER) pathway. nih.govnih.gov Due to their unique and bulky structure, they are resistant to removal by other mechanisms like spontaneous glycosidic bond hydrolysis. nih.gov In fact, the glycosidic bond in (5'S)-8,5'-cyclo-2'-deoxyadenosine is approximately 40 times more resistant to acid hydrolysis than that in the undamaged nucleoside, deoxyadenosine (B7792050). nih.gov

This resistance to repair by pathways other than NER means that these lesions can accumulate in the DNA of cells and tissues. nih.gov Research using liquid chromatography/mass spectrometry (LC/MS) has allowed for the quantification of these lesions in tissue. A study on pig liver DNA revealed that the levels of (5'S)-8,5'-cyclo-2'-deoxyadenosine were comparable to those of other significant oxidative DNA lesions. nih.gov

Table 1: Levels of Oxidatively Induced DNA Lesions in Pig Liver DNA

DNA LesionLevel (Lesions per 106 DNA bases)
(5'S)-8,5'-cyclo-2'-deoxyadenosineWithin an order of magnitude of 8-hydroxy-2'-deoxyguanosine
8-hydroxy-2'-deoxyguanosineNot explicitly quantified but used as a benchmark
8-hydroxy-2'-deoxyadenosine~3 times lower than (5'S)-8,5'-cyclo-2'-deoxyadenosine

This table is based on comparative data from the research article. nih.gov

Because the NER pathway does not operate on the non-transcribed DNA of terminally differentiated cells, such as neurons, it is proposed that these cyclopurine lesions are likely to accumulate in these specific sequences even in healthy individuals. nih.gov This accumulation may play a role in the natural aging process. nih.gov The (5'S) diastereomer is often found at levels equal to or greater than the (5'R) diastereomer in mammalian tissues, which suggests that the (5'R) form is repaired more efficiently by the cell. nih.gov

Proposed Role in Specific Neurological Conditions (e.g., Xeroderma Pigmentosum Neurodegeneration)

A significant body of evidence points to 8,5'-cyclopurine-2'-deoxynucleosides as key contributors to the neurodegeneration observed in some patients with the genetic disorder Xeroderma Pigmentosum (XP). nih.govnih.gov XP is characterized by an extreme sensitivity to sunlight and a high incidence of skin cancer due to defects in the NER pathway, which is responsible for repairing bulky DNA lesions induced by UV radiation. nih.govresearchgate.net

However, a subset of XP patients also develops severe, progressive neurological deterioration. nih.gov Since neurons in the brain are not exposed to UV radiation from sunlight, the neurological symptoms are believed to stem from the accumulation of endogenous DNA damage that the deficient NER system cannot repair. nih.govnih.gov

Free radicals are abundant in metabolically active neurons, leading to the formation of oxidative DNA lesions like this compound. nih.gov Because this lesion is bulky and specifically repaired by NER, it has been identified as a prime candidate for the endogenous damage responsible for XP neurodegeneration. nih.govnih.gov Studies have shown that this lesion is a potent blocker of gene expression (transcription) in both human and hamster cells. nih.govresearchgate.net Its repair was found to be extremely poor in cells from XP patients who present with neurodegeneration, further strengthening the hypothesis that the inability to remove this specific type of damage from neuronal DNA leads to cell dysfunction and death, culminating in the neurological symptoms of the disease. nih.govresearchgate.net

Table 2: Mutagenicity of (5'S)-8,5'-cyclo-2'-deoxyadenosine in E. coli

StrainKey CharacteristicEffect on MutagenesisFinding
Wild-typeFully functional DNA repairS-cdA → T and S-cdA → G substitutions occur at equal frequencyS-cdA is mutagenic and highly genotoxic
pol IV-deficientLacks DNA polymerase IVFrequency of S-cdA → G mutations dropsSuggests a role for pol IV in S-cdA → G mutations
pol II-deficientLacks DNA polymerase IIMutation frequency significantly increasesSuggests a role for pol II in error-free bypass

This table summarizes findings on the mutagenic potential of S-cdA in bacterial systems. nih.gov

Synthetic Methodologies for Research Applications

Chemical Synthesis of 2',5'-Dideoxy-8,5'-cycloadenosine and its Analogues

The creation of the constrained cyclic structure of 8,5'-cyclo-2'-deoxynucleosides requires specialized synthetic strategies that differ significantly from standard nucleoside synthesis. Both early photochemical methods and more advanced, stereoselective radical-based approaches have been established.

An early and effective method for creating the 8,5'-cyclo linkage was demonstrated in the synthesis of the analogue, 5'-deoxy-8,5'-cycloadenosine. This versatile approach involves an intramolecular photochemical cyclization of a protected phenylthioadenosine precursor. nih.govnih.gov

The key steps of this synthesis are:

Precursor Synthesis : The process begins with 2',3'-O-isopropylideneadenosine, which is converted to its 5'-deoxy-5'-phenylthioadenosine derivative.

Photochemical Cyclization : The crucial C-C bond formation is achieved by irradiating the 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine precursor. nih.govnih.gov This reaction is typically carried out in a solvent like tert-butanol using a high-pressure mercury vapor lamp. nih.gov The photoreaction proceeds in high yield, affording the cyclized product. nih.govnih.gov

Deprotection : The final step involves the removal of the 2',3'-O-isopropylidene protecting group using dilute acid (e.g., 0.1N HCl) to yield the target 5'-deoxy-8,5'-cycloadenosine. nih.govnih.gov

While this method was successful for the ribo-analogue, the synthesis of the 2'-deoxy version, a direct model for DNA damage, requires different strategies, often involving radical chemistry.

Table 1: Summary of Photochemical Synthesis of 5'-deoxy-8,5'-cycloadenosine

Step Key Reagent/Condition Precursor Product Yield Reference
Photocyclization 60W Hg Vapor Lamp, tert-Butanol 2',3'-O-Isopropylidene-5'-deoxy-5'-phenylthioadenosine 2',3'-O-Isopropylidene-5'-deoxy-8,5'-cycloadenosine High nih.govnih.gov
Deprotection 0.1N HCl 2',3'-O-Isopropylidene-5'-deoxy-8,5'-cycloadenosine 5'-deoxy-8,5'-cycloadenosine - nih.govnih.gov

Advanced Stereoselective Synthesis

The formation of 8,5'-cyclo-2'-deoxynucleosides in biological systems is a result of hydroxyl radical attack on the deoxyribose sugar, which generates a C5' radical that subsequently cyclizes onto the C8 position of the purine (B94841) base. researchgate.net Modern synthetic methods have been developed to mimic this radical cascade, providing a more direct and stereoselective route to both the (5'S) and (5'R) diastereomers of 8,5'-cyclo-2'-deoxyadenosine (B1254554).

These advanced protocols often involve the in-situ generation of C5' radicals from appropriately chosen precursors. researchgate.net The intramolecular cyclization of this radical is highly efficient. A notable feature of this radical addition is its high stereoselectivity, which in certain conditions leads to the predominant formation of one diastereomer over the other, such as the (5'R) form. researchgate.net This stereocontrol is critical, as the biological effects and repair of the lesion can be dependent on the stereochemistry at the C5' position.

The success of any synthetic strategy hinges on the design of the starting materials and the optimization of reaction conditions.

For Photochemical Synthesis : The key precursor is a 5'-thioether derivative of the nucleoside, with the 5'-phenylthio group being particularly effective. nih.govnih.gov The choice of protecting groups for the sugar hydroxyls (e.g., 2',3'-O-isopropylidene) is crucial for directing the reaction and ensuring solubility.

For Radical Cascade Synthesis : Precursors are designed to readily generate a C5' radical upon reaction with a radical initiator. The optimization of these reactions involves controlling the radical generation rate and the reaction environment to favor the intramolecular cyclization over competing intermolecular reactions. The concentration of oxygen can also influence reaction efficiency and stereoselectivity. researchgate.net

Site-Specific Incorporation into Oligonucleotides and DNA

To study the biological consequences of the 8,5'-cyclo-2'-deoxyadenosine lesion, it is essential to incorporate it into a defined DNA sequence. This is most commonly achieved using automated solid-phase synthesis with a modified phosphoramidite building block. nih.govmdpi.com

The gold standard for chemical synthesis of oligonucleotides is the phosphoramidite method. nih.govtwistbioscience.comwikipedia.org To incorporate a modified nucleoside like 8,5'-cyclo-2'-deoxyadenosine, it must first be converted into a phosphoramidite derivative.

The process involves several key steps:

Protection : The synthesized nucleoside must be appropriately protected. The exocyclic amine of adenine (B156593) is typically protected with a benzoyl group. The 5'-position is blocked by the covalent 8,5'-cyclo bond, so it does not require the standard dimethoxytrityl (DMT) protecting group. However, for incorporation into an oligonucleotide, a DMT group is added to the 5'-hydroxyl of the terminal nucleoside on the solid support, not the incoming phosphoramidite of the cycloadenosine itself if it were internal. For the cycloadenosine, the key reactive group to be phosphitylated is the 3'-hydroxyl.

Phosphitylation : The free 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.gov This reaction, carried out under basic conditions, attaches the reactive phosphoramidite moiety to the 3' position. wikipedia.orgnih.gov

The resulting phosphoramidite building block is a stable compound that can be purified and used directly in an automated DNA synthesizer. nih.gov

Table 2: Standard Cycle for Solid-Phase Oligonucleotide Synthesis

Step Purpose Key Reagents
1. Deblocking Removes the 5'-DMT group from the support-bound nucleoside, freeing the 5'-OH for coupling. Trichloroacetic acid (TCA) in dichloromethane.
2. Coupling Attaches the next phosphoramidite building block to the growing DNA chain. The phosphoramidite monomer and an activator (e.g., tetrazole).
3. Capping Blocks any unreacted 5'-OH groups to prevent the formation of deletion mutants. Acetic anhydride and N-methylimidazole.
4. Oxidation Converts the unstable phosphite triester linkage to a stable phosphate triester. Iodine and water.

Strategies for Controlled Introduction into DNA Constructs

Once the phosphoramidite of 8,5'-cyclo-2'-deoxyadenosine is prepared, it can be introduced into a DNA sequence with high precision.

Automated Solid-Phase Synthesis : The most direct method is to use the custom phosphoramidite as one of the building blocks in a standard automated DNA synthesis run. nih.gov The synthesizer is programmed to add the modified base at the desired position in the sequence. Due to the bulky and rigid nature of the cycloadenosine lesion, the coupling step may be less efficient than with standard bases. To compensate, reaction conditions are often optimized, for instance, by using a prolonged coupling time to ensure a high yield of incorporation. nih.gov After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide.

Ligation of Lesion-Containing Fragments : An alternative strategy, particularly for creating larger DNA constructs like plasmids or shuttle vectors, involves the ligation of a shorter, chemically synthesized oligonucleotide containing the lesion into a larger, gapped DNA molecule. nih.gov In a typical procedure, a parent plasmid is nicked with an enzyme, and a short stretch of single-stranded DNA is removed to create a gap. The chemically synthesized oligonucleotide containing the 8,5'-cyclo-2'-deoxyadenosine is then annealed into the gap along with any other necessary fragments and covalently sealed using DNA ligase. nih.gov This method allows for the placement of the lesion within the context of a much larger, biologically active DNA molecule. nih.gov

Derivatization Strategies for Functional Studies

The unique structural constraints of this compound make it a valuable scaffold for the design of molecular probes and tools to investigate various biological processes. Derivatization of this core structure allows for the introduction of functional groups that can serve as reporters, cross-linkers, or handles for affinity purification, thereby enabling detailed functional studies. These strategies can be broadly categorized into modifications of the sugar moiety, the purine base, and the phosphate backbone (when incorporated into oligonucleotides).

A key application of these derivatization strategies is in the study of DNA damage and repair. By incorporating modified this compound analogues into synthetic DNA strands, researchers can investigate the mechanisms of DNA repair enzymes and the impact of these lesions on DNA replication and transcription.

Another significant area of application is the development of specific inhibitors or probes for enzymes that interact with adenosine (B11128) or its derivatives. The fixed conformation of the cycloadenosine structure can provide enhanced binding affinity and selectivity.

Sugar Modifications for Probing Molecular Interactions

Modifications to the deoxyribose sugar ring are a common strategy to introduce new functionalities. The hydroxyl group at the 3'-position is a primary site for derivatization.

Photoaffinity Labeling: A notable example of sugar modification is the synthesis of photoaffinity labels to identify and characterize the binding sites of enzymes. For instance, azido-iodophenyl-analogs of 2',5'-dideoxyadenosine have been developed as 'P'-site selective affinity probes for adenylyl cyclases. In these derivatives, a photoreactive azido-iodophenyl group is attached to the 3'-hydroxyl group via an acetyl or butyryl linker. nih.gov Upon photoactivation with UV light, the azido group forms a highly reactive nitrene that can covalently cross-link to nearby amino acid residues in the enzyme's binding pocket, allowing for the identification of the binding site. nih.gov

Introduction of Functional Groups: The sugar moiety can also be modified to introduce other functional groups for various applications. For example, protected cyclonucleosides can serve as intermediates for the synthesis of nucleosides with bicyclic or tricyclic sugars, which are useful for developing locked nucleic acids (LNAs). nih.gov Furthermore, an azidomethyl group can be introduced at the 5'-position of a related cyclonucleoside, providing a versatile handle for "click" chemistry to attach fluorescent dyes, biotin, or other reporter molecules. nih.gov

Base Modifications for Diverse Applications

While less common for this compound itself, the general strategy of using cyclonucleosides as intermediates facilitates modifications of the heterocyclic base. nih.gov These modifications can be used to alter the hydrogen bonding properties of the nucleoside or to introduce spectroscopic probes.

Phosphoramidite Synthesis for Incorporation into Oligonucleotides

For functional studies within a DNA or RNA context, the most critical derivatization is the synthesis of the corresponding phosphoramidite. Phosphoramidite chemistry is the standard method for the automated solid-phase synthesis of oligonucleotides. ffame.orgutupub.fi By converting this compound into a phosphoramidite building block, it can be incorporated at specific sites within a synthetic DNA or RNA strand. ffame.orgutupub.fi

These modified oligonucleotides are invaluable tools for studying:

DNA Repair Mechanisms: By placing the cycloadenosine lesion in a defined sequence, researchers can study its recognition and repair by nucleotide excision repair (NER) pathways.

Transcriptional Effects: The impact of this DNA lesion on the process of transcription by RNA polymerase can be investigated.

Structural Biology: Oligonucleotides containing this modified nucleoside can be used for NMR and X-ray crystallography studies to understand the structural distortions it induces in the DNA double helix.

Development of Immunochemical Probes

To detect and quantify this compound and its phosphorylated analogs in biological samples, immunochemical probes have been developed. This derivatization strategy involves conjugating the target molecule (or a close analog like 8,5'-cycloadenosine-5'-monophosphate) to a carrier protein, such as bovine serum albumin (BSA), to make it immunogenic. nih.gov The resulting conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies that specifically recognize the cycloadenosine structure. nih.gov These antibodies can then be used in sensitive immunoassays like ELISA to detect the presence of the lesion in DNA samples that have been exposed to oxidative stress or radiation. nih.gov

Table 1: Derivatization Strategies for this compound and Related Analogs for Functional Studies

Derivatization Strategy Position of Modification Functional Group/Modification Application Reference
Photoaffinity Labeling 3'-hydroxyl Azido-iodophenyl-acetyl/butyryl Identification of enzyme binding sites (e.g., adenylyl cyclase) nih.gov
Functional Group Introduction 5'-position (of related cyclonucleosides) Azidomethyl "Click" chemistry handle for attaching probes nih.gov
Oligonucleotide Incorporation 3'-hydroxyl Phosphoramidite Site-specific incorporation into DNA/RNA for studies of repair, transcription, and structure ffame.orgutupub.fi
Immunochemical Probe Development Hapten-carrier conjugation Conjugation to a carrier protein Generation of specific antibodies for detection and quantification nih.gov

Analytical Techniques for Research and Quantification of 2 ,5 Dideoxy 8,5 Cycloadenosine

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and quantification of DNA modifications. Coupled with chromatographic separation, MS-based methods are central to the analysis of 2',5'-Dideoxy-8,5'-cycloadenosine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of this compound. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In this approach, DNA is first enzymatically digested into individual nucleosides. The resulting mixture is then separated by LC, and the specific mass-to-charge ratio of the target molecule, this compound, is detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and detecting characteristic product ions, confirming the identity of the compound. nih.govmdpi.com This technique has been successfully employed to measure the levels of related 8,5'-cyclo-2'-deoxynucleosides in DNA. nih.gov

ParameterDescription
Principle Separation of digested DNA nucleosides by liquid chromatography followed by mass-selective detection and fragmentation for identification and quantification.
Sample Preparation Enzymatic hydrolysis of DNA to single nucleosides.
Instrumentation Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Key Advantage High specificity and sensitivity for accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxidative DNA Damage Profiling

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for profiling oxidative DNA damage, including the analysis of lesions like this compound. For GC-MS analysis, the nucleosides are typically derivatized to increase their volatility and thermal stability. The derivatized compounds are then separated based on their boiling points and detected by the mass spectrometer. GC-MS has been used in conjunction with LC-MS to measure various oxidatively induced DNA lesions, providing complementary information. nih.gov While both techniques are effective, GC-MS can offer high sensitivity. nih.gov

Isotope-Dilution Tandem Mass Spectrometry for in vivo Quantification

For highly accurate quantification of this compound in biological samples (in vivo), isotope-dilution tandem mass spectrometry is the gold standard. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled internal standard of the target molecule to the sample prior to processing. nih.gov The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By measuring the ratio of the endogenous analyte to the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation and analysis. nih.govannlabmed.orgresearchgate.net This technique is crucial for obtaining reliable data on the levels of this DNA lesion in tissues and cells. nih.gov

MethodInternal StandardKey FeatureApplication
Isotope-Dilution MSStable isotope-labeled this compoundHigh accuracy and precision due to correction for sample loss. nih.govIn vivo quantification in biological matrices.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide critical information about the structure and conformation of this compound, complementing the quantitative data obtained from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including modified nucleosides like this compound. nih.govnih.gov One- and two-dimensional NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can confirm the covalent bond between the C8 of the adenine (B156593) base and the C5' of the deoxyribose sugar, a defining feature of this compound.

Immunochemical Assays for Quantitative Detection

Immunochemical assays represent a powerful and sensitive approach for the quantitative detection of specific DNA lesions like this compound. These methods leverage the high specificity of antibodies to recognize and bind to target molecules, enabling their quantification even at low concentrations within complex biological samples. The development of monoclonal antibodies with high affinity for these cyclopurine nucleosides has been a significant advancement in the field of DNA damage research.

A key example of this is the generation of a novel monoclonal antibody, designated CdA-1, which is specific for purine (B94841) cyclonucleosides in single-stranded DNA and recognizes 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cyclo-dA), a closely related analogue of this compound. nih.gov The development of an immunoassay utilizing this antibody has demonstrated a linear dose-response relationship between the known quantity of cyclo-dA within oligonucleotides and the binding of the antibody. nih.gov This indicates the assay's capability for precise quantification.

Research findings have shown that this quantitative immunoassay can effectively measure the formation of cyclo-dA in DNA in a dose-dependent manner following treatment with Fenton-type reagents (CuCl₂/H₂O₂/ascorbate), which are known to induce oxidative DNA damage. nih.gov Furthermore, the utility of the CdA-1 antibody extends to the visualization of these lesions within cells. Immunofluorescent analysis using this antibody has successfully visualized cyclo-dA in human osteosarcoma cells that were transfected with oligonucleotides containing the lesion. nih.gov This demonstrates the potential for in situ detection and localization of this type of DNA damage within cellular structures.

The specificity and sensitivity of immunoassays, such as those employing the CdA-1 antibody, make them invaluable tools for studying the biological significance of this compound and related compounds. nih.gov They are particularly useful for investigating the mechanisms of DNA damage and repair, and for exploring the association between the accumulation of these lesions and pathological conditions, such as the neurological disease observed in some Xeroderma pigmentosum (XP) patients. nih.gov

Research Findings on Immuno-detection of a Related Cycloadenosine Lesion

AntibodyTarget AnalyteAssay TypeKey FindingApplication Example
CdA-1 (Monoclonal)8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) in single-stranded DNAImmunoassayDemonstrated a linear dose-response between the amount of cyclo-dA in oligonucleotides and antibody binding. nih.govQuantitative detection of cyclo-dA produced in DNA by treatment with Fenton-type reagents (CuCl₂/H₂O₂/ascorbate). nih.gov
CdA-1 (Monoclonal)8,5'-cyclo-2'-deoxyadenosine (cyclo-dA)Immunofluorescent AnalysisEnabled the visualization of cyclo-dA within human osteosarcoma cells. nih.govIn situ detection in cells transfected with oligonucleotides containing cyclo-dA. nih.gov

Computational and Theoretical Investigations of 2 ,5 Dideoxy 8,5 Cycloadenosine

Molecular Dynamics Simulations of Lesion-Containing DNA

Molecular dynamics (MD) simulations are extensively used to model the behavior of DNA duplexes containing 2',5'-Dideoxy-8,5'-cycloadenosine (cdA) over time. These simulations reveal the dynamic nature of the DNA structure and the perturbations induced by the lesion.

MD simulations have also been applied to understand how the lesion affects the function of DNA-based enzymes (DNAzymes). In one study, the substitution of a normal deoxyadenosine (B7792050) with a cdA lesion in the catalytic loop of a 10-23 DNAzyme was investigated. The simulations, performed at the Density Functional Tight Binding (DFTB) level of theory, showed that the lesion, particularly the (5'R) diastereomer, increased the rigidity of the catalytic loop. mdpi.com This increased stiffness hampers the flexible conformational changes required for optimal catalytic activity, thus explaining the observed inhibition of the DNAzyme. mdpi.com

Table 1: Parameters and Findings from MD Simulations of cdA-Containing DNA
System StudiedSimulation MethodKey FindingsReference
(5'S)-cdA·T in DNA duplexRestrained Molecular Dynamics (rMD) with NMR dataMaintains overall B-form DNA; induces localized perturbations in helical twist and base pair stacking; damaged deoxyribose adopts O4'-exo pucker. researchgate.netnih.gov
R/S-cdA in DNAzyme catalytic loopSCC-DFTB/3ob-3-1 MDLesion increases rigidity of the catalytic loop, hampering flexibility required for catalytic function. The (5'R) isomer has a stronger inhibitory effect. mdpi.com

These simulations typically involve tracking the root-mean-square deviation (RMSD) to assess the stability of the structure and the root-mean-square fluctuation (RMSF) to identify regions of high flexibility or rigidity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of DNA Structures

While extensive research utilizes molecular mechanics for MD simulations, specific studies employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods for this compound within DNA are not prominently featured in the reviewed literature.

However, quantum mechanical principles are fundamental to understanding the lesion's formation and properties. The initial formation of the C5'-C8 covalent bond results from a hydroxyl radical attack, a process best described by quantum mechanics. nih.gov Furthermore, some advanced MD simulations incorporate quantum mechanical calculations to achieve greater accuracy. For example, the use of the Density Functional Tight Binding (DFTB) method, a simplified quantum mechanical approach, has been used to model cdA-containing DNAzymes, providing insights into electronic and structural properties that a purely classical force field could not capture. mdpi.com

These quantum methods allow for a more accurate description of bond breaking/forming events and the electronic charge distribution around the lesion site, which are critical for understanding chemical reactivity and interactions with repair enzymes. While full QM/MM simulations—where the lesion is treated with quantum mechanics and the rest of the DNA and solvent with molecular mechanics—are a logical next step for studying enzymatic repair mechanisms, their application to this specific lesion is not yet widely documented.

Prediction of Conformational Preferences and Energetics

A primary consequence of the formation of the this compound lesion is the introduction of significant conformational strain. The covalent bond between the C8 of the adenine (B156593) base and the C5' of the deoxyribose sugar severely restricts the normal flexibility of the nucleoside.

Computational modeling and structural studies have consistently shown that this cyclization forces the sugar moiety into an unusual pucker. nih.gov Specifically, the deoxyribose of the (5'S)-cdA lesion predominantly adopts an O4'-exo (West) conformation. researchgate.net This is a significant deviation from the typical C2'-endo (South) conformation found in standard B-DNA.

This altered sugar pucker has several energetic and structural consequences for the DNA double helix:

Destabilization: The structural distortion locally destabilizes the DNA duplex. UV melting experiments, which measure the thermal stability of DNA, have confirmed a mild thermal and thermodynamic destabilization in duplexes containing the S-cdA lesion. researchgate.net

Helical Perturbations: The lesion and its unique sugar pucker cause perturbations to the local helix parameters, including base pair tilt, buckle, and propeller twist at the lesion site and its immediate 5'-flanking neighbor. researchgate.netnih.gov

Glycosidic Bond Stability: Theoretical studies have investigated the stability of the N-glycosidic bond of the lesion. Contrary to some other DNA lesions that have destabilized glycosidic bonds, the bond in (5'S)-cdA is approximately 40-fold more resistant to acid-induced hydrolysis compared to a normal deoxyadenosine. semanticscholar.org This enhanced stability has significant biological implications, suggesting that the lesion is highly persistent in the absence of active enzymatic repair. semanticscholar.org

Table 2: Conformational and Energetic Impact of (5'S)-cdA Lesion
Structural FeatureObserved EffectConsequenceReference
Deoxyribose PuckerAdopts O4'-exo (West) conformationSignificant deviation from standard B-DNA geometry. researchgate.net
Duplex StabilityMild thermal and thermodynamic destabilizationWeakens local DNA structure. researchgate.net
N-Glycosidic Bond~40x more resistant to acid hydrolysis than dALesion is chemically stable and persistent without repair. semanticscholar.org
Local Helix GeometryPerturbations in tilt, buckle, and twistDistortion of the canonical DNA double helix structure. researchgate.netnih.gov

Modeling of Enzyme-Lesion Recognition and Catalytic Mechanisms

Computational modeling plays a crucial role in understanding why this compound is a substrate for the Nucleotide Excision Repair (NER) pathway, rather than the Base Excision Repair (BER) pathway that handles many other oxidative lesions. mdpi.comnih.gov

The key determinant for recognition by the NER machinery is the significant distortion the lesion imposes on the DNA double helix. nih.goveur.nl Modeling efforts focus on how the NER damage-recognition protein, XPC (in the XPC-HR23B complex), identifies this structural anomaly. eur.nlnih.gov Energy-minimized models of cdA-containing DNA provide a static picture of this distortion, showing how the lesion disrupts normal base stacking and the helical backbone. mdpi.com These models serve as a framework for generating hypotheses about how enzymes will interact with the damaged site. mdpi.com

While specific MD simulations of XPC binding to a cdA lesion are not yet widely published, the general mechanism of NER recognition provides a clear basis for such computational studies. Models would investigate how the altered conformation and destabilization of the DNA duplex caused by the cdA lesion create a favorable binding site for XPC, which probes for damage by sensing thermodynamic instability and distorted helical parameters. nih.govnih.gov

Furthermore, theoretical modeling can extend to the entire repair process. Mathematical models have been constructed to describe the kinetics and efficiency of the sequential assembly of the NER machinery (involving XPC, TFIIH, XPA, RPA, XPG, and ERCC1-XPF) at a damage site. These models rationalize why a stepwise assembly is more efficient than random or pre-assembled complex formation, providing a higher-level theoretical understanding of the catalytic mechanism of repair.

Modeling has also been used to explain the catalytic mechanism of inhibition in other enzymes. As described previously, MD simulations showed that a cdA lesion within a DNAzyme's catalytic loop restricts its flexibility, thereby inhibiting its RNA cleavage activity. mdpi.com This demonstrates how computational modeling can directly link a lesion's structural impact to a change in a catalytic mechanism.

Q & A

Basic Research Questions

Q. How is 2',5'-Dideoxy-8,5'-cycloadenosine incorporated into oligonucleotides for DNA repair studies?

  • Methodological Answer : Incorporation involves enzymatic ligation of 5'-phosphorylated, radioactively labeled (e.g., ³²P) 12-mer oligonucleotides containing the lesion into longer DNA strands (e.g., 62-mer). This creates 136-mer or 135-mer duplexes, which are purified via polyacrylamide gel electrophoresis (PAGE) and desalted for downstream repair assays . Sequence design includes specific placement of the lesion (e.g., S-cdA or S-cdG) opposite complementary bases (dT, dC, dA) to study base-pairing effects .

Q. What analytical techniques are used to detect and quantify this compound in cellular DNA?

  • Methodological Answer :

  • Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) : Quantifies lesion levels using isotope dilution, enabling precise measurement in vivo .
  • Immunochemical Assays : Polyclonal antibodies specific to cyclopurine lesions are employed in competitive ELISA formats for high-throughput detection .
  • High-Performance Liquid Chromatography (HPLC) : Separates lesion-containing oligonucleotides, often coupled with radiolabeling for sensitivity .

Q. Which DNA repair pathways are primarily involved in processing this compound lesions?

  • Methodological Answer : Unlike most oxidative DNA damage, cyclopurine lesions like S-cdA are not repaired by base excision repair (BER) enzymes (e.g., Fpg, OGG1, NEIL1/2) . Instead, nucleotide excision repair (NER) is the primary pathway. Experimental validation involves incubating lesion-containing DNA with HeLa cell extracts or purified NER proteins (e.g., UvrABC in E. coli) and quantifying excision products via PAGE .

Advanced Research Questions

Q. How do structural perturbations caused by this compound influence DNA duplex stability and transcription?

  • Methodological Answer :

  • NMR and Molecular Dynamics (MD) : Reveal that S-cdA induces local distortion, stabilizing the O4'-exo (west) pseudorotation in the deoxyribose moiety. This disrupts Watson-Crick pairing, leading to wobble base pairs (e.g., S-cdA•dT) or non-hydrogen-bonded mismatches (e.g., S-cdA•dA) .
  • Transcriptional Inhibition : Electrophoretic mobility shift assays (EMSAs) demonstrate that S-cdA blocks TATA-binding protein (TBP) binding, reducing transcriptional activity by >90% in vitro .

Q. What explains the differential repair efficiency of R-cdA versus S-cdA by NER?

  • Methodological Answer : R-cdA is repaired 2–3× faster than S-cdA in HeLa extracts, attributed to stereochemical differences in lesion-induced DNA distortion. Time-course experiments (0–30 min incubations) with ³²P-labeled substrates show R-cdA excision products accumulate earlier, as quantified by phosphorimaging .
  • Key Data :

LesionExcision Efficiency (30 min)
R-cdA85% ± 5%
S-cdA45% ± 7%
Normalized to maximum excision yield in S-cdA•dT duplexes .

Q. How do in vivo models (e.g., NEIL1⁻/⁻ mice) inform the role of this compound in neurodegenerative diseases?

  • Methodological Answer : NEIL1⁻/⁻ mice show 3–4× higher S-cdA levels in neuronal tissues, linking deficient repair to lesion accumulation. Lesion quantification via LC/MS/MS in genomic DNA correlates with phenotypes resembling Cockayne syndrome (e.g., neurodegeneration, photosensitivity) . Mechanistic studies use chromatin immunoprecipitation (ChIP) to assess NEIL1 binding to lesion sites, though direct enzymatic activity remains unconfirmed .

Q. What mutagenic outcomes are associated with this compound in bacterial and mammalian systems?

  • Methodological Answer :

  • E. coli: S-cdA induces S→A transversions at frequencies >50% in supF shuttle vectors, confirmed by Sanger sequencing .
  • Mammalian Cells: S-cdA primarily causes transcriptional silencing rather than mutations, as shown by luciferase reporter assays in CHO cells .

Key Experimental Considerations

  • Repair Assay Controls : Include undamaged DNA and positive controls (e.g., 5-OH-dU for BER enzymes) to validate enzyme activity .
  • Lesion Stability : S-cdA is resistant to acid hydrolysis (half-life >24 hr at pH 3.0), enabling robust detection in archived samples .
  • Structural Analysis : For MD simulations, use AMBER force fields with NMR-derived constraints (e.g., NOE distances) to model lesion-containing duplexes .

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